N-(6-bromo-1,3-benzothiazol-2-yl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes compounds like “N-(6-bromo-1,3-benzothiazol-2-yl)acetamide”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzothiazole ring which is a bicyclic compound made up of benzene and thiazole rings . The benzothiazole ring is substituted at the 6th position with a bromine atom .Future Directions
The future directions for “N-(6-bromo-1,3-benzothiazol-2-yl)acetamide” and similar compounds could involve further exploration of their potential applications. Given the anti-tubercular activity of benzothiazole derivatives , these compounds could be further studied for their potential use in medical applications.
Mechanism of Action
Target of Action
N-(6-bromo-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has gained significant attention due to its potential applications in various fields . .
Mode of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Result of Action
Benzothiazole derivatives have shown inhibitory effects againstMycobacterium tuberculosis .
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2OS/c1-5(13)11-9-12-7-3-2-6(10)4-8(7)14-9/h2-4H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCKQTVKWZSELH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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